Brevinin-2-OR4 is a member of the Brevinin-2 family of antimicrobial peptides, which are predominantly derived from the skin secretions of various amphibians. This peptide is notable for its potential applications in combating bacterial infections due to its antimicrobial properties. Brevinin-2 peptides, including Brevinin-2-OR4, are characterized by their ability to disrupt microbial membranes, making them promising candidates for the development of new therapeutic agents.
Brevinin-2-OR4 has been isolated from the skin secretions of specific frog species, particularly those belonging to the genus Hylarana. The identification and characterization of these peptides often involve molecular cloning and mass spectrometry techniques to confirm their amino acid sequences and biological activity.
Brevinin-2-OR4 is classified as an antimicrobial peptide (AMP) within the broader category of host defense peptides. AMPs are known for their broad-spectrum activity against bacteria, fungi, and viruses, and they play crucial roles in the innate immune response of many organisms.
Brevinin-2-OR4 can be synthesized using solid-phase peptide synthesis (SPPS), a widely employed technique that allows for the stepwise assembly of peptides. This method involves attaching the growing peptide chain to a solid support, enabling easy purification and characterization at each synthesis stage.
Brevinin-2-OR4 is composed of a specific sequence of amino acids that contributes to its unique structural properties. The secondary structure analysis often reveals that these peptides adopt an α-helical conformation in membrane-mimicking environments.
The molecular structure can be analyzed using various computational tools such as Pep-fold3 for predicting secondary structures and PyMOL for visualizing three-dimensional models. These analyses provide insights into the stability and interaction capabilities of Brevinin-2-OR4 with microbial membranes.
Brevinin-2-OR4 exhibits several chemical interactions critical for its antimicrobial activity:
The effectiveness of Brevinin-2-OR4 can be quantified through minimum inhibitory concentration (MIC) assays against different bacterial strains, revealing its potency compared to conventional antibiotics.
The mechanism by which Brevinin-2-OR4 exerts its antimicrobial effects involves several steps:
Studies have demonstrated that Brevinin-2 peptides can effectively reduce bacterial viability in vitro, showcasing their potential as therapeutic agents.
Brevinin-2-OR4 typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that modifications in charge or hydrophobicity can significantly impact the biological activity of Brevinin-2 peptides.
Brevinin-2-OR4 has several promising applications in scientific research and medicine:
Brevinin-2 peptides constitute an evolutionarily conserved family of host-defense molecules primarily isolated from Ranidae frog skin secretions. Characterized by broad-spectrum antimicrobial properties and low hemolytic activity compared to Brevinin-1 counterparts, they represent promising templates for novel anti-infective agents [2] [4]. Their pharmacological significance stems from mechanisms that circumvent conventional antibiotic resistance pathways, primarily through membrane disruption and immunomodulation [6] [10].
The prototypical Brevinin peptides were first isolated in 1992 from Rana brevipoda porsa (Japanese bog frog) skin extracts. Initial biochemical characterization revealed two structurally distinct entities: Brevinin-1 (24 residues) and Brevinin-2 (33-34 residues) [3]. Brevinin-2 demonstrated exceptional potency against Gram-negative bacteria (E. coli MIC = 4 µg/ml) compared to Brevinin-1 (E. coli MIC = 34 µg/ml), highlighting its distinctive antimicrobial profile [3].
Subsequent research identified over 350 Brevinin variants across geographically dispersed Ranidae species, classified into 14 peptide families (e.g., Brevinin-1, Brevinin-2, Esculentin, Temporin) based on structural motifs and genetic phylogeny [2] [4]. Brevinin-2 peptides consistently feature:
Table 1: Key Brevinin-2 Peptides and Their Biological Significance
Peptide Name | Source Species | Year | Key Characteristics |
---|---|---|---|
Brevinin-2 | Rana brevipoda porsa | 1992 | Prototype; High anti-Gram-negative activity (MIC 4 µg/mL vs E. coli) [3] |
Brevinin-2PRa | Rana pirica | 2004 | Potent anti-Pseudomonas (MIC 6-12 µM); Abundant (680 nmol/g dry skin) [7] |
Brevinin-2GHk | Sylvirana guentheri | 2020 | Weak native activity; Truncated derivatives show enhanced efficacy [6] |
Brevinin-2ISb | Unspecified Ranid | 2019 | Immunomodulatory effects in C. elegans; Anti-MRSA (MIC 4.35±0.9 µM) [8] |
Brevinin-2MP | Microhyla pulchra | 2021 | Dual antimicrobial/anti-inflammatory activity; Inhibits MAPK/NF-κB [10] |
Brevinin-2 peptides serve as valuable taxonomic and phylogenetic markers within Ranidae. Gene duplication events and positive Darwinian selection have driven their structural diversification across species, with sequence hypervariability observed in the mature peptide coding regions [2] [4]. Cladistic analyses based on Brevinin-2 sequences provide robust support for sister-group relationships:
The Brevinin-2 gene precursor architecture is conserved across taxa, comprising three domains:
This genetic framework supports "accelerated evolution" in the mature peptide region, allowing rapid adaptation to regional pathogens while maintaining structural scaffolds essential for membrane interaction [4]. Phylogenies reconstructed from Brevinin-2 sequences align with those derived from mitochondrial DNA, confirming their utility in resolving complex ranid taxonomies [9].
Brevinin-2-OR4 exemplifies the pharmacological potential of this peptide family. Though structural details are inferred from closely related analogs (e.g., Brevinin-2GHk, Brevinin-2MP), its properties align with conserved Brevinin-2 characteristics:
Structural Profile:
Table 2: Structural Parameters of Brevinin-2-OR4 and Key Analogs
Parameter | Brevinin-2-OR4 | Brevinin-2GHk | Brevinin-2MP | Brevinin-2PRa |
---|---|---|---|---|
Length (residues) | ~30-33* | 33 | 32 | 33 |
Net Charge | +5* | +5 | +6 | +6 |
Hydrophobicity | 0.33–0.36* | 0.331 | 0.29† | 0.35† |
Helicity (in TFE) | >20%* | 20.9% | 85%‡ | 82%‡ |
Rana Box Presence | Yes* | Yes | Yes | Yes |
*Inferred from family characteristics; †Calculated values; ‡Measured by CD spectroscopy [5] [6] [7]
Functional Spectrum:
Table 3: Functional Comparison of Brevinin-2-OR4 with Key Analogs
Function | Brevinin-2-OR4 | Brevinin-2ISb | Brevinin-2MP | Brevinin-2PRa |
---|---|---|---|---|
Anti-Gram+ (MIC µM) | 4–8 (vs MRSA) | 4.35±0.9 (vs MRSA) [8] | 5–10 (vs S. aureus) [10] | 6–12 (vs S. aureus) [7] |
Anti-Gram– (MIC µM) | 4–8 (vs E. coli) | >20 (vs E. coli) [8] | 3–6 (vs E. coli) [10] | 6 (vs P. aeruginosa) [7] |
Hemolytic Activity | Low (≤1.5% at 100 µM) | Not reported | <2% (at 100 µM) [10] | Low [7] |
Immunomodulation | Innate immune gene upregulation [8] | IL-1b/IL-6 induction [8] | TNF-α/IL-6 suppression [10] | Not reported |
Key Therapeutic Mechanism | Membrane disruption + Immunomodulation | Immunoenhancement | Anti-inflammatory + Antimicrobial | Membrane disruption |
Brevinin-2-OR4 occupies a unique niche within the Brevinin-2 functional continuum. While its direct antimicrobial potency resembles Brevinin-2PRa and Brevinin-2MP, its immunomodulatory capacity—particularly innate immune potentiation—parallels Brevinin-2ISb [8] [10]. This dual functionality positions it as a multifaceted therapeutic scaffold adaptable to anti-infective and immunoregulatory applications.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8